The synthesis of 12alpha-Fumitremorgin C involves several enzymatic steps that are part of the biosynthetic pathway of fumitremorgin C. This pathway includes five key enzymes:
The final hydroxylation at positions C-12 and C-13 to form 12alpha-Fumitremorgin C is catalyzed by FtmG, which introduces vicinal dihydroxyl groups .
12alpha-Fumitremorgin C undergoes various chemical reactions typical for diketopiperazines, including:
These reactions are catalyzed by specific enzymes during the biosynthesis process, as previously described .
The primary mechanism of action for 12alpha-Fumitremorgin C involves its role as a chemosensitizing agent. It selectively inhibits the function of BCRP/ABCG2, a protein responsible for drug efflux in cancer cells. By blocking this protein, 12alpha-Fumitremorgin C enhances the accumulation of chemotherapeutic agents like doxorubicin and mitoxantrone within resistant cancer cells, thereby reversing multidrug resistance . This mechanism has been demonstrated in various cell lines transfected with BCRP .
The physical and chemical properties of 12alpha-Fumitremorgin C include:
These properties are crucial for laboratory handling and application in scientific research .
12alpha-Fumitremorgin C has significant applications in scientific research, particularly in the fields of pharmacology and cancer treatment:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2